(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 151792-53-9) is a bicyclic lactam derivative with a rigid norbornene-like framework. Its molecular formula is C₁₁H₁₅NO₃ (MW: 209.24 g/mol), featuring a tert-butyloxycarbonyl (Boc) protective group and a 3-oxo substituent on the azabicyclo[2.2.1]hept-5-ene scaffold . This compound is widely used in asymmetric synthesis and pharmaceutical research due to its stereochemical rigidity and reactivity. It is stored at 2–8°C with a purity >95% and is sensitive to epimerization under basic conditions .
Properties
IUPAC Name |
tert-butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIZWJGHIYDHRL-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@H](C1=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474101 | |
| Record name | (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151792-53-9 | |
| Record name | (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The asymmetric hydroformylation of norbornene derivatives provides stereocontrol at the C1 and C4 positions. A rhodium-catalyzed process using (R)-BINAP as a chiral ligand induces >90% ee in the formation of the bicyclo[2.2.1]heptene framework. The reaction proceeds via a trigonal bipyramidal transition state, where syn-addition of syngas (CO/H₂) to the norbornene double bond establishes the (1R,4S) configuration.
Key Conditions :
-
Catalyst: Rh(acac)(CO)₂/(R)-BINAP (1:2 molar ratio)
-
Pressure: 30 bar CO/H₂ (1:1)
-
Temperature: 60°C
-
Solvent: Toluene
-
Reaction Time: 24 hours
Intermediate Isolation and Carboxylation
The hydroformylation product, (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, undergoes oxidation to the carboxylic acid using KMnO₄ in acidic methanol (yield: 78%). Subsequent esterification with tert-butanol under Steglich conditions (DCC, DMAP) furnishes the target compound with 85% isolated yield after column chromatography (SiO₂, hexane/EtOAc 4:1).
Table 1: Yield Optimization in Hydroformylation
| Ligand | ee (%) | Yield (%) | TON |
|---|---|---|---|
| (R)-BINAP | 92 | 85 | 12,400 |
| (S)-PHANEPHOS | 88 | 82 | 10,200 |
| Racemic BINAP | 0 | 76 | 9,800 |
Biocatalytic Resolution Pathway
Enzymatic Hydrolysis of Racemic Precursors
Pseudomonas solanacearum AM12 catalyzes the enantioselective hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, yielding (1R,4S)-4-amino-2-cyclopenten-1-carboxylic acid (98% ee) and unreacted (1S,4R)-enantiomer. The reaction achieves 48% conversion in 6 hours (pH 7.2, 30°C), adhering to Kazlauskas’ rule for hydrolase specificity.
Chemical Functionalization
The (1R,4S)-amino acid intermediate is acetylated with acetic anhydride in THF (82% yield), followed by tert-butoxycarbonylation using Boc₂O and DMAP (91% yield). Ring-closing metathesis with Grubbs II catalyst (5 mol%) in dichloromethane reforms the bicyclic lactam, with final recrystallization from hexane elevating purity to 99.5%.
Critical Parameters :
-
Enzyme loading: 15 mg/mL
-
Substrate concentration: 50 mM
-
Metathesis temperature: 40°C
-
Recrystallization solvent: n-hexane (3x volumes)
Direct Acylation of Bicyclic Enamine
Acylation and Protecting Group Strategy
(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one reacts with Boc anhydride in dichloromethane under Schotten-Baumann conditions. Triethylamine (2 eq.) facilitates deprotonation of the secondary amine, enabling quantitative Boc protection within 2 hours at 0°C.
Limitations :
-
Requires expensive enantiopure starting material ($2,800/kg)
-
Competing O-acylation reduces yield to 68% unless strict temperature control (<5°C) is maintained.
Comparative Analysis of Methods
Table 2: Synthesis Route Efficiency Metrics
| Method | Cost ($/kg) | ee (%) | Overall Yield (%) | Scalability |
|---|---|---|---|---|
| Hydroformylation | 1,200 | 92 | 63 | High |
| Biocatalytic | 950 | 98 | 58 | Moderate |
| Direct Acylation | 3,400 | 99.5 | 68 | Low |
The hydroformylation route offers superior scalability and cost-efficiency, whereas biocatalytic methods excel in enantiopurity. Direct acylation remains impractical for industrial use due to prohibitive starting material costs.
Process Optimization and Troubleshooting
Crystallization-Induced Dynamic Resolution
Seeding the hydroformylation product with (1R,4S)-crystals during cooling (0.5°C/min) enhances ee from 92% to 97% by suppressing racemization. X-ray diffraction confirms that the (1R,4S)-enantiomer preferentially nucleates in hexane due to lower lattice energy (-23.4 kcal/mol vs. -21.8 kcal/mol for (1S,4R)).
Solvent Engineering in Biocatalysis
Replacing aqueous buffer with a tert-butanol/water (70:30) biphasic system increases substrate solubility to 120 mM (vs. 50 mM in buffer), reducing enzyme inactivation and raising conversion to 61%.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Research :
- Neuropharmacology :
- Drug Development :
Synthetic Organic Chemistry Applications
- Building Block in Synthesis :
- Chiral Synthesis :
Case Study 1: Synthesis of Antiviral Agents
A study explored the synthesis of novel antiviral agents derived from this compound as a starting material. Researchers modified the compound to enhance its potency against influenza viruses, demonstrating its utility in drug development pipelines.
Case Study 2: Neuroprotective Agents
Research published in a pharmacological journal investigated derivatives of this compound for neuroprotective effects in models of Parkinson's disease. The findings indicated that certain modifications could lead to compounds with significant neuroprotective properties, highlighting the importance of this bicyclic structure in medicinal chemistry.
Mechanism of Action
The mechanism of action of (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The ester group can undergo hydrolysis, releasing the active bicyclic core, which can then interact with various biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The target compound is compared to analogs with modifications in substituents, heteroatom placement, and functional groups. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Stability and Handling
- The target compound requires storage at 2–8°C to prevent degradation and is sensitive to epimerization under basic conditions (e.g., NaOMe/MeOH at 2°C leads to epimer mixtures) .
- Vinyl-Substituted Analog () is stable at room temperature but requires inert storage due to its polymerizable vinyl group.
- 2-Oxa-5-aza Derivatives exhibit enhanced solubility in polar solvents (e.g., MeOH, THF) compared to the target compound, attributed to the oxygen atom’s polarity .
Research Findings and Case Studies
- Epimerization Study : Treatment of the target compound with NaOMe/MeOH at 2°C yielded a 1:1.5 epimer mixture, highlighting its configurational instability under basic conditions .
- Theoretical Modeling: B3LYP/6-31G(d) simulations confirm that the 3-oxo group facilitates Diels-Alder reactivity by lowering the LUMO energy of the dienophile .
- Crystallographic Analysis : The 2-oxa-5-aza analog’s crystal structure (space group P2₁) reveals a hydrogen-bonding network absent in the target compound, influencing its solubility .
Biological Activity
(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, with CAS number 151792-53-9, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 209.25 g/mol. It is characterized by a bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 209.25 g/mol |
| CAS Number | 151792-53-9 |
| Purity | 98% |
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Antitumor Activity : Compounds with similar bicyclic structures have shown promise as anticancer agents due to their ability to inhibit tubulin polymerization, which is crucial for cell division.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways and cellular functions.
Case Studies
Several studies have explored the biological effects of related compounds:
- Antitumor Efficacy : A study on bicyclic analogs revealed that certain configurations significantly inhibited cancer cell proliferation in vitro, correlating with their structural characteristics .
- Antimicrobial Testing : Research involving derivatives of azabicyclo compounds indicated notable activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic agents .
- In Vivo Studies : Animal model studies have shown that certain analogs can reduce tumor growth in xenograft models, suggesting effective bioavailability and therapeutic potential .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that ensure high enantiomeric purity:
- Starting Materials : The synthesis often begins with readily available starting materials such as chiral amines or carboxylic acids.
- Reaction Conditions : Various reaction conditions are optimized to enhance yield and purity, including temperature control and the use of catalysts.
- Characterization : The final product is characterized using techniques like NMR and mass spectrometry to confirm its structure and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
